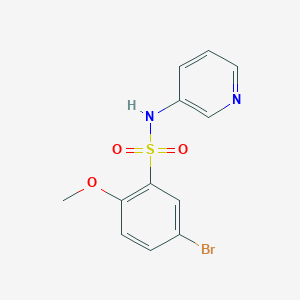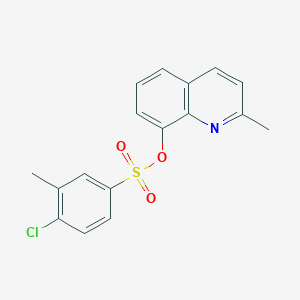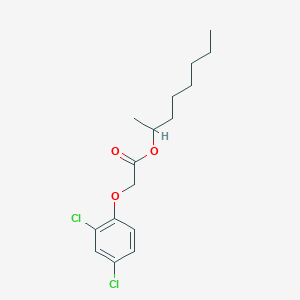
Vinyl glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinyl glucopyranoside is a carbohydrate derivative that has gained significant attention in scientific research due to its unique properties and potential applications. It is a vinyl glycoside of glucose, which means it contains a glucose molecule attached to a vinyl group. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future applications. In
作用機序
The mechanism of action of vinyl glucopyranoside is not well understood. However, it is believed that the vinyl group plays a crucial role in its biological activity. The vinyl group can undergo various chemical reactions, such as Michael addition and Diels-Alder reaction, which can lead to the formation of covalent bonds with biological molecules. This can alter the biological activity of the molecule and lead to various physiological effects.
Biochemical and Physiological Effects:
Vinyl glucopyranoside has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It can also act as a chemoattractant for immune cells and enhance the uptake of therapeutic drugs by cancer cells. Additionally, vinyl glucopyranoside can interact with various biological molecules, such as enzymes and receptors, and alter their activity.
実験室実験の利点と制限
Vinyl glucopyranoside has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It is also stable under various conditions, making it suitable for use in various experiments. However, vinyl glucopyranoside has some limitations. It can be difficult to purify and may require multiple purification steps. Additionally, its biological activity can vary depending on the specific application, which can make it challenging to interpret experimental results.
将来の方向性
Vinyl glucopyranoside has several potential future directions in scientific research. It can be used for the synthesis of novel glycosides and carbohydrate-based materials. It can also be used as a tool for studying the biological activity of carbohydrates and their interactions with biological molecules. Additionally, vinyl glucopyranoside can be used for the development of novel therapeutics for cancer and inflammatory diseases.
In conclusion, vinyl glucopyranoside is a carbohydrate derivative that has significant potential in scientific research. Its unique properties and potential applications have led to extensive research in the field. The synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of vinyl glucopyranoside have been discussed in this paper. Further research in this field can lead to the development of novel therapeutics and materials for various applications.
合成法
Vinyl glucopyranoside can be synthesized using various methods, including the Koenigs-Knorr method, the Mitsunobu reaction, and the Heck reaction. The Koenigs-Knorr method involves the reaction of a glucose derivative with a vinyl halide in the presence of a Lewis acid catalyst. The Mitsunobu reaction involves the reaction of a glucose derivative with a vinyl alcohol in the presence of a phosphine and an azodicarboxylate. The Heck reaction involves the reaction of a glucose derivative with a vinyl halide in the presence of a palladium catalyst. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
科学的研究の応用
Vinyl glucopyranoside has several potential applications in scientific research. It can be used as a precursor for the synthesis of various glycosides, including glycolipids, glycoproteins, and glycosylated natural products. It can also be used as a reagent for the synthesis of vinyl glycosides, which are important intermediates in organic synthesis. Additionally, vinyl glucopyranoside can be used as a starting material for the synthesis of carbohydrate-based materials, such as molecularly imprinted polymers and carbohydrate-based nanoparticles.
特性
CAS番号 |
10095-76-8 |
|---|---|
製品名 |
Vinyl glucopyranoside |
分子式 |
C11H14N2O3 |
分子量 |
206.19 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-ethenoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h2,4-12H,1,3H2/t4-,5-,6+,7-,8+/m1/s1 |
InChIキー |
RSDMPVNLUKICCT-CBQIKETKSA-N |
異性体SMILES |
C=CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=COC1C(C(C(C(O1)CO)O)O)O |
正規SMILES |
C=COC1C(C(C(C(O1)CO)O)O)O |
同義語 |
vinyl D-glucopyranoside vinyl glucopyranoside vinyl-glucoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





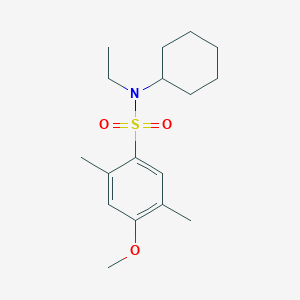

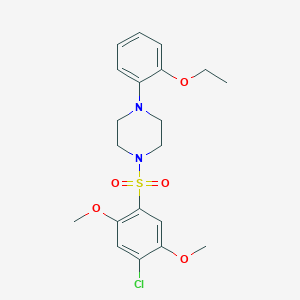
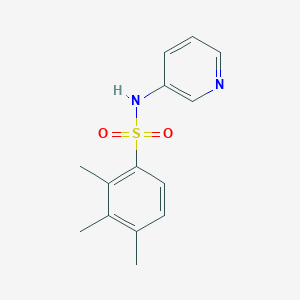
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)
